2-(Cyclohexylamino)-5-nitro-N-phenylbenzamide, also known as BM-567, is an original research compound derived from torasemide, a marketed loop diuretic with thromboxane A2 (TXA2) antagonistic properties []. While not a naturally occurring compound, BM-567 is classified as a dual TXA2 inhibitor, demonstrating significant affinity for the human platelet TXA2 receptor and inhibiting platelet TXA2 synthase without affecting cyclooxygenase (COX)-1 or COX-2 enzymatic activities []. Its primary role in scientific research lies in its antiangiogenic properties, primarily achieved through the inhibition of endothelial cell migration, making it a potential candidate for the therapy of various diseases, including cancer [].
2-(Cyclohexylamino)-5-nitro-N-phenylbenzamide (BM-567) primarily exerts its antiangiogenic effects by inhibiting endothelial cell migration []. While the exact mechanism underlying this inhibition remains unclear, research suggests it may involve blocking the mobilization of intracellular Ca2+ pools induced by U-46,619, a stable TXA2 receptor agonist []. By preventing this calcium influx, BM-567 disrupts the signaling cascade crucial for endothelial cell migration and angiogenesis [].
The primary scientific application of 2-(cyclohexylamino)-5-nitro-N-phenylbenzamide (BM-567) lies in its antiangiogenic properties []. Research has demonstrated its effectiveness in:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: